

# Head-to-head comparison of Gly-Leu-Met-NH2 and neurokinin A

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Gly-Leu-Met-NH2 |           |
| Cat. No.:            | B1588315        | Get Quote |

# Head-to-Head Comparison: Gly-Leu-Met-NH2 vs. Neurokinin A

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the biological activities of the C-terminal tripeptide of Substance P, **Gly-Leu-Met-NH2**, and the tachykinin neuropeptide, Neurokinin A (NKA). This objective analysis is intended to inform research and development decisions by presenting key performance data from experimental studies.

### **Biochemical and Structural Properties**

Both **Gly-Leu-Met-NH2** and Neurokinin A belong to the tachykinin family of peptides, which are characterized by a conserved C-terminal sequence of Phe-X-**Gly-Leu-Met-NH2**.[1][2][3] This shared motif is crucial for their interaction with and activation of tachykinin receptors.[4][5] Neurokinin A is a decapeptide, while **Gly-Leu-Met-NH2** represents the terminal tripeptide fragment of the undecapeptide Substance P.[6][7][8][9]



| Feature             | Gly-Leu-Met-NH2    | Neurokinin A                                          |
|---------------------|--------------------|-------------------------------------------------------|
| Amino Acid Sequence | Gly-Leu-Met-NH2    | His-Lys-Thr-Asp-Ser-Phe-Val-<br>Gly-Leu-Met-NH2[7][8] |
| Molecular Formula   | C13H26N4O3S        | C50H79N13O13S                                         |
| Molecular Weight    | 318.44 g/mol       | 1134.29 g/mol                                         |
| Synonyms            | Substance P (9-11) | Substance K, Neuromedin L[7] [8][10]                  |

## **Receptor Binding Affinity**

Tachykinins exert their effects by binding to three main subtypes of G protein-coupled receptors: NK1, NK2, and NK3.[2][11] Neurokinin A is the preferred endogenous ligand for the NK2 receptor but also exhibits high affinity for the NK1 receptor, demonstrating a degree of cross-reactivity.[8][11][12]

Quantitative binding data for **Gly-Leu-Met-NH2** is scarce in the literature. However, studies on various C-terminal fragments of Substance P indicate that shorter fragments, such as the tripeptide, possess significantly lower affinity for tachykinin receptors compared to the full-length peptide or longer fragments.[6] The biological activity of Substance P C-terminal fragments generally requires a sequence of at least six amino acids to achieve potency comparable to the parent peptide.



| Ligand          | Receptor Subtype                    | Reported Affinity<br>(Kd or Ki)        | Cell/Tissue Type                        |
|-----------------|-------------------------------------|----------------------------------------|-----------------------------------------|
| Neurokinin A    | NK1                                 | 0.51 nM (Kd)[8]                        | COS-7 cells expressing rat NK1 receptor |
| NK2             | 3.4 nM (Kd)[11]                     | CHO cells expressing rat NK2 receptor  |                                         |
| NK3             | Lower affinity than for NK1 and NK2 | Data not consistently reported         |                                         |
| Gly-Leu-Met-NH2 | NK1, NK2, NK3                       | Data not available; inferred to be low | -                                       |

## **Functional Potency**

The functional potency of these peptides is typically assessed through their ability to elicit a biological response, such as smooth muscle contraction or intracellular calcium mobilization. Neurokinin A is a potent agonist at both NK1 and NK2 receptors, inducing robust physiological effects in various tissues.[6][13] In contrast, **Gly-Leu-Met-NH2** exhibits weak biological activity, with some studies reporting only minor vasodilator effects and no significant activity in less sensitive assays like the isolated guinea pig ileum contraction assay.[6]



| Ligand                                   | Assay                       | Potency (EC50 or pD2)                   | Tissue/Cell Type |
|------------------------------------------|-----------------------------|-----------------------------------------|------------------|
| Neurokinin A                             | Rat Duodenum<br>Contraction | 1.8 nM (EC50)[6]                        | Rat Duodenum     |
| Rat Vas Deferens<br>Contraction          | 59.5 nM (EC50)[6]           | Rat Vas Deferens                        |                  |
| Human Saphenous Vein Contraction         | pD2 = 7.3[2]                | Human Saphenous<br>Vein                 |                  |
| Human Bronchi<br>Contraction             | pD2 = 6.99[14]              | Human Isolated<br>Bronchi               | -                |
| Intracellular Ca2+<br>Mobilization (NK2) | pEC50 = 8.6 ± 0.1[13]       | CHO cells expressing human NK2 receptor | -                |
| Intracellular Ca2+<br>Mobilization (NK1) | pEC50 = 7.3 ± 0.1[13]       | CHO cells expressing human NK1 receptor | -                |
| Gly-Leu-Met-NH2                          | Vasodilation                | Weak activity reported[6]               | Dog Hind Limb    |
| Guinea Pig Ileum<br>Contraction          | Inactive[6]                 | Guinea Pig Ileum                        |                  |

## **Signaling Pathways**

Activation of tachykinin receptors, including NK1 and NK2, by agonists like Neurokinin A, primarily initiates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a variety of cellular responses.[12]

Furthermore, in certain cell types such as macrophages, Neurokinin A has been shown to activate the transcription factor NF-kB via the NK1 receptor. This activation is mediated through the extracellular signal-regulated kinase 1/2 (ERK1/2) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways, leading to the expression of pro-inflammatory genes.





Click to download full resolution via product page

Caption: General Tachykinin Receptor Signaling Pathway.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Tachykinin receptors: a radioligand binding perspective PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Smooth muscle neurokinin-2 receptors mediate contraction in human saphenous veins -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ca2+ mobilization assays in GPCR drug discovery PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 PMC [pmc.ncbi.nlm.nih.gov]
- 6. The contractile activities of neurokinin A, B and related peptides on smooth muscles PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A PHARMACOLOGICAL INVESTIGATION OF SYNTHETIC SUBSTANCE P ON THE ISOLATED GUINEA-PIG ILEUM | Semantic Scholar [semanticscholar.org]
- 8. Septide and neurokinin A are high-affinity ligands on the NK-1 receptor: evidence from homologous versus heterologous binding analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evidence that the contractile response of the guinea-pig ileum to capsaicin is due to release of substance P PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stable expression of high affinity NK1 (substance P) and NK2 (neurokinin A) receptors but low affinity NK3 (neurokinin B) receptors in transfected CHO cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of Antisera Specific to NK1, NK2, and NK3 Neurokinin Receptors and their Utilization to Localize Receptors in the Rat Gastrointestinal Tract PMC [pmc.ncbi.nlm.nih.gov]
- 13. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of neurokinin effects and receptor selectivity in human isolated bronchi -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-head comparison of Gly-Leu-Met-NH2 and neurokinin A]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1588315#head-to-head-comparison-of-gly-leu-met-nh2-and-neurokinin-a]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com